molecular formula C22H20N2OS B3305023 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 922126-55-4

2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B3305023
CAS RN: 922126-55-4
M. Wt: 360.5 g/mol
InChI Key: AOBLLJQQFXRAJU-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as BITA, is a novel compound that has recently gained attention in the field of medicinal chemistry. BITA is a synthetic compound that belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been found to have a number of biochemical and physiological effects. 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has also been found to decrease the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer progression. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, one limitation of 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its biological effects.

Future Directions

There are several future directions for research on 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. One area of research could focus on the development of analogs of 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide with improved potency and selectivity. Another area of research could investigate the use of 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide and its potential therapeutic applications.

Scientific Research Applications

2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has also been found to inhibit the replication of the hepatitis C virus and the influenza A virus. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

2-(1-benzylindol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c25-22(23-14-19-9-6-12-26-19)13-18-16-24(15-17-7-2-1-3-8-17)21-11-5-4-10-20(18)21/h1-12,16H,13-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBLLJQQFXRAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
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2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
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2-(1-benzyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

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